molecular formula C12H8I2 B12813098 3,3'-diiodo-1,1'-Biphenyl

3,3'-diiodo-1,1'-Biphenyl

Cat. No.: B12813098
M. Wt: 406.00 g/mol
InChI Key: YPGXPBHJWKKVQE-UHFFFAOYSA-N
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Description

3,3’-Diiodo-1,1’-Biphenyl is an organic compound consisting of two benzene rings connected by a single bond, with two iodine atoms attached at the 3 and 3’ positions. This compound is part of the biphenyl family, which is known for its versatility in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-diiodo-1,1’-Biphenyl typically involves the iodination of biphenyl derivatives. One common method is the reaction of biphenyl with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or chloroform at elevated temperatures to ensure complete iodination .

Industrial Production Methods

Industrial production of 3,3’-diiodo-1,1’-Biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters helps in achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diiodo-1,1’-Biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Diiodo-1,1’-Biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-diiodo-1,1’-Biphenyl involves its ability to undergo various chemical transformations. The iodine atoms play a crucial role in facilitating these reactions by acting as leaving groups or participating in oxidative addition and reductive elimination processes. The compound’s reactivity is influenced by the electronic and steric effects of the iodine substituents .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dibromo-1,1’-Biphenyl: Similar structure but with bromine atoms instead of iodine.

    3,3’-Dichloro-1,1’-Biphenyl: Contains chlorine atoms instead of iodine.

    3,3’-Difluoro-1,1’-Biphenyl: Fluorine atoms replace the iodine atoms.

Uniqueness

3,3’-Diiodo-1,1’-Biphenyl is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in distinct reactivity and properties, making it valuable in specific chemical transformations and applications .

Properties

Molecular Formula

C12H8I2

Molecular Weight

406.00 g/mol

IUPAC Name

1-iodo-2-(3-iodophenyl)benzene

InChI

InChI=1S/C12H8I2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H

InChI Key

YPGXPBHJWKKVQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)I)I

Origin of Product

United States

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